(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester
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Overview
Description
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester is an organic compound that belongs to the class of esters. It is derived from the esterification of (Z)-3-Hydroxy-9-octadecenoic acid with ethanol. This compound is characterized by its long hydrocarbon chain and the presence of a hydroxyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester typically involves the esterification of (Z)-3-Hydroxy-9-octadecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(Z)-3-Hydroxy-9-octadecenoic acid+EthanolAcid catalyst(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or thiols, to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or hydrogen sulfide (H2S).
Major Products Formed
Oxidation: Formation of (Z)-3-Keto-9-octadecenoic acid ethyl ester.
Reduction: Formation of (Z)-3-Hydroxy-9-octadecenol.
Substitution: Formation of (Z)-3-Hydroxy-9-octadecenoic acid amide or (Z)-3-Hydroxy-9-octadecenoic acid thioester.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl group and the long hydrocarbon chain can influence membrane fluidity and interactions with membrane proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of drugs targeting metabolic disorders or inflammatory diseases.
Industry
In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and plasticizers. Its ester functionality imparts desirable properties, such as biodegradability and low toxicity.
Mechanism of Action
The mechanism of action of (Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the long hydrocarbon chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
9,12,15-Octadecatrienoic Acid Ethyl Ester: Similar in structure but contains three double bonds.
Linoleic Acid Ethyl Ester: Contains two double bonds.
Oleic Acid Ethyl Ester: Contains one double bond.
Uniqueness
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester is unique due to the presence of the hydroxyl group at the third carbon position. This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific configuration (Z) also influences its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C20H38O3 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23-4-2/h11-12,19,21H,3-10,13-18H2,1-2H3/b12-11- |
InChI Key |
NOIMHEINIAGPBA-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(CC(=O)OCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(CC(=O)OCC)O |
Origin of Product |
United States |
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